molecular formula C14H9ClN2O B8654035 2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Cat. No. B8654035
M. Wt: 256.68 g/mol
InChI Key: CLCIUQIKOTZYMF-UHFFFAOYSA-N
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Patent
US07405300B2

Procedure details

A mixture of 2-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (70 mg, 0.39 mmol) cupric acetate (140 mg, 0.77 mmol), phenylboronic acid (93 mg, 0.76 mmol), 4A molecular sieve (200 mg), triethylamine (106 μL), pyridine (61 μL) and dichloromethane (5.5 mL) is vigorously stirred at room temperature for 48 hr. The solids are removed by filtration through a pad of Hi-Flo and the filtrate is concentrated. The residue is purified by chromatography eluting with dichloromethane-2% methanol. Product containing fractions are combined and concentrated to give 2-chloro-1-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (25 mg, 25% yield) as a pale yellow oil.
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
93 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
106 μL
Type
reactant
Reaction Step One
Quantity
61 μL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:10][C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]=1[CH:11]=[O:12].[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C(N(CC)CC)C.N1C=CC=CC=1>ClCCl>[Cl:1][C:2]1[N:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:3]=1[CH:11]=[O:12]

Inputs

Step One
Name
Quantity
70 mg
Type
reactant
Smiles
ClC1=C(C=2C(=NC=CC2)N1)C=O
Name
Quantity
93 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
106 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
61 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
5.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is vigorously stirred at room temperature for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids are removed by filtration through a pad of Hi-Flo
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography
WASH
Type
WASH
Details
eluting with dichloromethane-2% methanol
ADDITION
Type
ADDITION
Details
Product containing fractions
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=C(C=2C(=NC=CC2)N1C1=CC=CC=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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